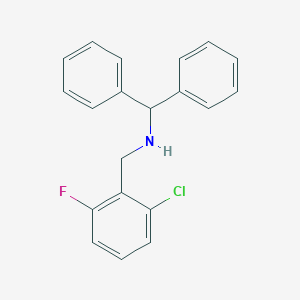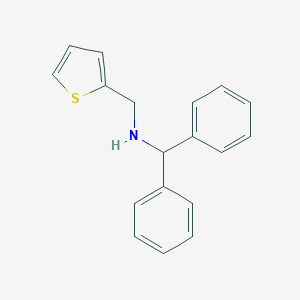![molecular formula C28H27ClN4O2 B315992 N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315992.png)
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a chlorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the acetyl, chlorophenyl, and phenylethenyl groups. The final step involves the attachment of the 2-methylpropanamide moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-methylpropanamide
- 3-acetyl-1-(4-chlorophenyl)-5-[(E)-2-phenylethenyl]-1,5-dihydro-4H-1,2,4-triazole
- N-(4-{3-acetyl-1-(4-chlorophenyl)-5-[(E)-2-phenylethenyl]-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)-2-methylbutanamide
Uniqueness
N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C28H27ClN4O2 |
|---|---|
Molecular Weight |
487 g/mol |
IUPAC Name |
N-[4-[5-acetyl-2-(4-chlorophenyl)-3-[(E)-2-phenylethenyl]-3H-1,2,4-triazol-4-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C28H27ClN4O2/c1-19(2)28(35)30-23-12-16-24(17-13-23)32-26(18-9-21-7-5-4-6-8-21)33(31-27(32)20(3)34)25-14-10-22(29)11-15-25/h4-19,26H,1-3H3,(H,30,35)/b18-9+ |
InChI Key |
BHBITXJLVUKZKY-GIJQJNRQSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4 |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromobenzyl)amino]benzoic acid](/img/structure/B315909.png)
![N-[(4-ETHOXYPHENYL)METHYL]-3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-1,2,4-TRIAZOL-4-AMINE](/img/structure/B315911.png)
![N-(2-chloro-6-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B315913.png)
![N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B315916.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B315918.png)
![3-[(4-fluorobenzyl)sulfanyl]-N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B315921.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B315923.png)
![N-(4-chlorobenzyl)-3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B315924.png)
![N-benzyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B315925.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B315926.png)

![N-benzhydryl-N-[2-(benzyloxy)benzyl]amine](/img/structure/B315932.png)


